molecular formula C12H10I2 B145650 Diphenyliodonium iodide CAS No. 2217-79-0

Diphenyliodonium iodide

Cat. No. B145650
CAS RN: 2217-79-0
M. Wt: 408.02 g/mol
InChI Key: WQIRVUAXANLUPO-UHFFFAOYSA-M
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Description

Diphenyliodonium iodide is a compound that has been studied in various contexts due to its utility in organic synthesis and its interesting chemical properties. It is related to a class of compounds known as iodonium salts, which are characterized by the presence of an iodine atom bonded to two aromatic groups.

Synthesis Analysis

The synthesis of compounds related to this compound has been explored in several studies. For instance, the synthesis of vinylic selenides and sulfides has been achieved through the reaction of diphenyl diselenide with indium(I) iodide, followed by palladium(0)-catalyzed condensation with vinylic bromides . Additionally, the synthesis of polybrominated diphenyl ethers has been reported using brominated diphenyliodonium salts as building blocks .

Molecular Structure Analysis

The molecular structure of this compound and its analogs has been investigated using various spectroscopic techniques. For example, the NMR structure investigation of diphenyliodonium-2-carboxylates has provided insights into the cyclic, neutral structure of these iodonium carboxylates .

Chemical Reactions Analysis

This compound and its derivatives participate in a variety of chemical reactions. They have been used as arylating reagents in C-C and C-X bond formation . The compound has also been involved in domino synthesis reactions, where it acts as a catalyst to promote multiple functional group transformations . Moreover, the photolysis of diphenyliodonium salt has been studied, with the counteranion acting as a spectral sensitizer .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been a subject of interest. For instance, the effects of diphenyleneiodonium on mitochondrial reactions have been studied, revealing its ability to inhibit certain enzymes and its binding to mitochondrial sites . The optical properties and thermochromisms of halobismuthate/diphenyliodonium hybrids have also been examined, highlighting the role of secondary hypervalent I(III)⋯X interactions in their stability and color changes with temperature .

Scientific Research Applications

  • Crystal Structure Analysis : A study by Chernov'yants et al. (2012) examined the crystal and molecular structure of diphenyliodonium triiodide, a related compound to diphenyliodonium iodide. This research contributes to the understanding of the crystallographic properties of iodonium salts, which can be useful in various chemical applications (Chernov'yants et al., 2012).

  • Radiation Synthesis : this compound was formed when iodobenzene was irradiated with electrons, as per a study by A. Maclachlan (1964). This finding suggests a method for the synthesis of this compound under specific conditions, which could have applications in materials science or radiation chemistry (Maclachlan, 1964).

  • Photolysis Research : Research by Devoe et al. (1987) explored the transient intermediates in the photolysis of iodonium cations, including diphenyliodonium. This study provided insights into the photochemical behavior of these compounds, which could be relevant in photolytic processes in chemistry (Devoe et al., 1987).

  • Hydrolysis Mechanism : A study by Caserio et al. (1959) on the hydrolysis of diaryliodonium salts, including diphenyliodonium salts, identified the products of hydrolysis and explored possible mechanisms. This research is significant for understanding the chemical reactions and stability of iodonium compounds (Caserio et al., 1959).

  • Polymerization Initiators : A paper by Kahveci et al. (2008) discussed the use of diphenyliodonium salts in the photoinitiated cationic cross-linking of divinyl ethers. This application is particularly relevant in the field of polymer chemistry, where these salts can act as initiators in polymer formation (Kahveci et al., 2008).

  • Synthesis of Flame Retardants : Research by Teclechiel et al. (2009) involved the use of brominated diphenyliodonium salts in the synthesis of polybrominated diphenyl ethers, which are used as flame retardants. This demonstrates the role of diphenyliodonium salts in the synthesis of environmentally significant compounds (Teclechiel et al., 2009).

Safety and Hazards

When handling Diphenyliodonium Iodide, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

There are promising future directions for Diphenyliodonium Iodide. For instance, the dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly .

Mechanism of Action

Target of Action

Diphenyliodonium iodide is an organic compound commonly used in catalysts and photoinitiators . It has been found to interact with various targets, including enzymes involved in the phenylpropanoid pathway . These enzymes include phenylalanine ammonia lyase (PAL), cinnamate-4 hydroxylase (C4H), and 4-coumarate coenzyme A ligase (4CL) . These enzymes play crucial roles in the biosynthesis of various secondary metabolites in plants .

Mode of Action

This compound acts by inhibiting the activities of major enzymes in the phenylpropanoid pathway . It limits the levels of PAL, C4H, and 4CL transcription and lowers the contents of related metabolites . It also restrains the downstream transcription level of curcumin synthase (CURS), which significantly impacts the synthesis of bisdemethoxycurcumin .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the phenylpropanoid pathway . This pathway is responsible for the biosynthesis of a wide range of secondary metabolites in plants, including flavonoids, lignins, and other phenolic compounds . By inhibiting key enzymes in this pathway, this compound can significantly affect the production of these metabolites .

Pharmacokinetics

It’s known that this compound is used as an inhibitor of the production of reactive oxygen species (ros) and shows critical pharmacological activities .

Result of Action

The primary result of this compound’s action is the inhibition of bisdemethoxycurcumin accumulation in fresh-cut yam . This is achieved through the suppression of the phenylpropanoid pathway and bisdemethoxycurcumin biosynthesis . The total bisdemethoxycurcumin in fresh-cut yam treated with this compound is markedly inhibited .

properties

IUPAC Name

diphenyliodanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10I.HI/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIRVUAXANLUPO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10182-84-0 (Parent)
Record name Diphenyliodonium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10944820
Record name Diphenyliodanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2217-79-0
Record name Diphenyliodonium iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2217-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenyliodonium iodide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenyliodanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenyliodonium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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